(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride
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Overview
Description
(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride is a synthetic compound characterized by its unique structure, which includes a tetrazole ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with an alkyne-containing intermediate through a series of reactions, including amide bond formation and alkyne addition.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the cyclization step and continuous flow systems for the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. Additionally, the alkyne group can participate in covalent bonding with target molecules, leading to irreversible inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are used in organic and medicinal synthesis due to their versatile reactivity and biological properties.
Uniqueness
(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride is unique due to its combination of a tetrazole ring and an alkyne group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9ClN6O |
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Molecular Weight |
216.63 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2H-tetrazol-5-yl)pent-4-ynamide;hydrochloride |
InChI |
InChI=1S/C6H8N6O.ClH/c1-2-3-4(7)5(13)8-6-9-11-12-10-6;/h1,4H,3,7H2,(H2,8,9,10,11,12,13);1H/t4-;/m0./s1 |
InChI Key |
DVCBOELUKKEBHN-WCCKRBBISA-N |
Isomeric SMILES |
C#CC[C@@H](C(=O)NC1=NNN=N1)N.Cl |
Canonical SMILES |
C#CCC(C(=O)NC1=NNN=N1)N.Cl |
Origin of Product |
United States |
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